N-Benzyl-N-methyl-beta-alanyl chloride
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Overview
Description
N-Benzyl-N-methyl-beta-alanyl chloride is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group, a methyl group, and a beta-alanyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-beta-alanyl chloride typically involves the reaction of N-benzyl-N-methylamine with beta-alanyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-beta-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction Reactions: The compound can be reduced to form N-benzyl-N-methyl-beta-alanine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-benzyl-N-methyl-beta-alanyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-benzyl-N-methyl-beta-alanine.
Scientific Research Applications
N-Benzyl-N-methyl-beta-alanyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-beta-alanyl chloride involves its interaction with specific molecular targets. The benzyl group can interact with aromatic residues in proteins, while the beta-alanyl chloride moiety can form covalent bonds with nucleophilic sites. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-beta-alanine
- N-Methyl-beta-alanine
- N-Benzyl-N-methylamine
Uniqueness
N-Benzyl-N-methyl-beta-alanyl chloride is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties.
Properties
CAS No. |
62760-91-2 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]propanoyl chloride |
InChI |
InChI=1S/C11H14ClNO/c1-13(8-7-11(12)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
DFUFMHWUYAETKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)Cl)CC1=CC=CC=C1 |
Origin of Product |
United States |
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